N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-fluoro-N-(pyridin-3-ylmethyl)benzamide
Description
N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-fluoro-N-(pyridin-3-ylmethyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a 5,7-dimethylbenzo[d]thiazol-2-yl group and a 3-fluoro-N-(pyridin-3-ylmethyl) group, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Properties
IUPAC Name |
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3-fluoro-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3OS/c1-14-9-15(2)20-19(10-14)25-22(28-20)26(13-16-5-4-8-24-12-16)21(27)17-6-3-7-18(23)11-17/h3-12H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXFOZVOBZJAHFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=CC(=CC=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-fluoro-N-(pyridin-3-ylmethyl)benzamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzothiazole ring, followed by the introduction of the dimethyl groups at positions 5 and 7. The subsequent steps involve the fluorination of the benzamide core and the attachment of the pyridin-3-ylmethyl group. Common reagents used in these reactions include thionyl chloride, dimethyl sulfate, and pyridine .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Reaction conditions are carefully controlled to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-fluoro-N-(pyridin-3-ylmethyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine and pyridine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-fluoro-N-(pyridin-3-ylmethyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-fluoro-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol
- 2-Methyltetrahydrofuran
- tert-Butylamine
Uniqueness
Biological Activity
N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-fluoro-N-(pyridin-3-ylmethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C23H21N3OS, with a molecular weight of 387.5 g/mol. The compound features a benzothiazole core, which is known for its diverse biological activities.
Target Interaction
The compound primarily targets DprE1 (decaprenyl-phosphoryl-β-D-ribofuranose 2'-epimerase), an essential enzyme in the biosynthesis of the mycobacterial cell wall. Inhibition of DprE1 disrupts the arabinan biosynthesis pathway, leading to the inhibition of Mycobacterium tuberculosis growth.
Biochemical Pathways
The action of this compound leads to significant alterations in cellular pathways:
- Inhibition of AKT and ERK Signaling : Studies have shown that certain benzothiazole derivatives can inhibit both AKT and ERK signaling pathways, which are crucial for cancer cell survival and proliferation .
- Anti-inflammatory Effects : The compound has demonstrated the ability to reduce inflammatory cytokines such as IL-6 and TNF-α, indicating potential dual action as both an anticancer and anti-inflammatory agent .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity across various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A431 | 1.0 | Induces apoptosis and cell cycle arrest |
| A549 | 2.0 | Inhibits proliferation via AKT/ERK pathway |
| H1299 | 1.5 | Reduces migration and invasion |
These findings suggest that the compound may serve as a promising candidate for cancer therapy.
Antimycobacterial Activity
The compound has also been evaluated for its antimycobacterial properties. It shows potent activity against Mycobacterium tuberculosis, with studies indicating that it effectively inhibits bacterial growth in vitro at low concentrations.
Case Studies
- Antitumor Activity in Lung Cancer Models : A study demonstrated that derivatives similar to this compound significantly inhibited tumor growth in xenograft models of lung cancer. The mechanism involved apoptosis induction and suppression of tumor-associated inflammation .
- Mycobacterial Inhibition : Another case study evaluated the compound's efficacy against drug-resistant strains of Mycobacterium tuberculosis. Results indicated a remarkable reduction in bacterial load in treated models compared to controls, highlighting its potential as an alternative treatment option for resistant tuberculosis strains.
Pharmacokinetics
The pharmacokinetic profile suggests that this compound is metabolized primarily in the liver with renal excretion. Factors such as pH levels can influence its solubility and bioavailability, which are critical for therapeutic effectiveness.
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-fluoro-N-(pyridin-3-ylmethyl)benzamide?
- Methodological Answer : The synthesis requires precise control of reaction conditions, including temperature (often 50–80°C for amide coupling), solvent choice (e.g., DMF or THF for polar intermediates), and stoichiometric ratios of reactants (e.g., 1:1.2 for amine:acyl chloride). Catalysts like DMAP or HATU may enhance coupling efficiency. Purification typically involves column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol .
Q. How can structural ambiguities in this compound be resolved using spectroscopic techniques?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for resolving structural ambiguities. For example:
- ¹H NMR : Aromatic protons in the benzo[d]thiazole ring appear as doublets (δ 7.2–8.1 ppm), while pyridylmethyl protons resonate as a multiplet (δ 3.8–4.2 ppm).
- ¹³C NMR : The carbonyl (C=O) group is observed at ~168 ppm.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ calculated for C₂₃H₂₁FN₃OS: 414.1378) .
Q. Which functional groups in this compound are most reactive, and how do they influence synthetic modifications?
- Methodological Answer : The benzamide carbonyl (C=O) and pyridyl N-methyl group are key reactive sites. The thiazole sulfur can undergo oxidation (e.g., to sulfoxide with mCPBA), while the fluorine substituent may participate in nucleophilic aromatic substitution under harsh conditions. Protecting groups (e.g., Boc for amines) are recommended during multi-step syntheses .
Q. What analytical methods are suitable for monitoring reaction progress during synthesis?
- Methodological Answer : Thin-Layer Chromatography (TLC) with UV visualization is standard for tracking intermediates. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) using a C18 column (gradient: 0.1% TFA in water/acetonitrile) provides retention times for purity assessment. Reaction completion is confirmed by the disappearance of starting material peaks .
Advanced Research Questions
Q. How can density functional theory (DFT) be applied to predict the electronic properties of this compound?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G* level) model frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, the electron-withdrawing fluorine atom lowers the LUMO energy, enhancing electrophilicity. Solvent effects (PCM model) improve accuracy for dipole moment and polarizability predictions .
Q. How should researchers address contradictory bioactivity data in enzyme inhibition assays?
- Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, co-solvents). Standardize protocols:
- Use consistent enzyme sources (e.g., recombinant human kinases).
- Validate inhibition via orthogonal assays (e.g., SPR for binding affinity vs. fluorogenic substrates for activity).
- Control for solubility issues (DMSO ≤1% v/v) .
Q. What challenges arise in crystallographic studies of this compound, and how are they resolved?
- Methodological Answer : Poor crystal growth due to flexible pyridylmethyl group can be mitigated by:
- Co-crystallization with target proteins (e.g., kinases).
- Using SHELX software for structure refinement, incorporating restraints for disordered regions.
- Bond lengths for C=N (1.27–1.32 Å) and C–N (1.47 Å) guide validation .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Methodological Answer : Systematically modify substituents:
- Replace 3-fluoro with chloro to assess halogen effects on target binding.
- Introduce methyl groups to the pyridine ring to enhance lipophilicity (logP).
- Evaluate cytotoxicity in parallel (e.g., MTT assays on HEK293 cells) to decouple efficacy from toxicity .
Q. What strategies are effective in identifying degradation products under physiological conditions?
- Methodological Answer : Simulate physiological pH (7.4) and temperature (37°C) in buffer solutions. Use LC-MS/MS to detect hydrolysis products (e.g., cleavage of benzamide yielding 3-fluorobenzoic acid). Accelerated stability studies (40°C/75% RH) predict shelf-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
